molecular formula C13H19N3O3 B8041145 3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate

3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate

Cat. No.: B8041145
M. Wt: 265.31 g/mol
InChI Key: XBYFUIFLVBYXEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate is an organic compound that belongs to the class of carbamates. This compound features a carbamate group linked to a 2-aminobenzoyl moiety and a 3-methylbutyl group. Carbamates are widely recognized for their diverse applications in pharmaceuticals, agriculture, and chemical synthesis due to their stability and reactivity.

Properties

IUPAC Name

3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9(2)7-8-19-13(18)16-15-12(17)10-5-3-4-6-11(10)14/h3-6,9H,7-8,14H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYFUIFLVBYXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)NNC(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate typically involves the following steps:

    Formation of 2-aminobenzoyl chloride: This is achieved by reacting 2-aminobenzoic acid with thionyl chloride under reflux conditions.

    Carbamoylation: The 2-aminobenzoyl chloride is then reacted with 3-methylbutylamine in the presence of a base such as triethylamine to form the desired carbamate.

The reaction conditions generally involve:

    Temperature: Reflux conditions for the formation of 2-aminobenzoyl chloride.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: Triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to yield 2-aminobenzoic acid and 3-methylbutylamine.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Substitution: :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.